molecular formula C7H12ClNS B2576040 (S)-1-(Thiophen-3-yl)propan-2-amine HCl CAS No. 1998135-74-2

(S)-1-(Thiophen-3-yl)propan-2-amine HCl

Cat. No.: B2576040
CAS No.: 1998135-74-2
M. Wt: 177.69
InChI Key: APYLFJHNGXXQRI-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Thiophen-3-yl)propan-2-amine HCl (CAS: 1998135-74-2) is a chiral amine building block of significant interest in medicinal chemistry and pharmacology research. This compound belongs to a class of specialty chemicals known for their role as structural analogs to stimulant substances, making it a valuable reference standard for forensic and analytical studies . Its molecular formula is C7H12ClNS, with a molecular weight of 177.69 g/mol . Researchers utilize this compound to investigate the structure-activity relationships of psychoactive substances, particularly those affecting monoaminergic neurotransmitter systems . As a thiophene-containing analog, it serves as a key intermediate in synthesizing and studying compounds with potential activity as norepinephrine-dopamine reuptake inhibitors (NDRIs), providing insights into the pharmacological mechanisms of stimulant designer drugs . The product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. All chemicals from our portfolio are for laboratory or manufacturing use only .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-thiophen-3-ylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYLFJHNGXXQRI-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CSC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for S 1 Thiophen 3 Yl Propan 2 Amine Hcl and Its Enantiomers

Established Routes for Thiophene-Substituted Amines

Traditional synthetic approaches provide foundational methods for the construction of the racemic backbone of thiophene-substituted amines. These routes often involve the formation of a carbon-nitrogen bond through well-established reactions that can be applied to heterocyclic systems.

Reductive Amination of Prochiral Ketones and Imines

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine. chemistrysteps.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

For the synthesis of 1-(Thiophen-3-yl)propan-2-amine, the prochiral ketone, 1-(thiophen-3-yl)propan-2-one, would be reacted with an ammonia (B1221849) source (like ammonium (B1175870) chloride) to form the transient imine. This intermediate is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the starting ketone. chemistrysteps.commasterorganicchemistry.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The amine (ammonia) attacks the electrophilic carbonyl carbon of the thiophene (B33073) ketone to form a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes acid-catalyzed dehydration to yield a protonated imine (iminium ion).

Reduction: A hydride reagent reduces the iminium ion to the final amine product.

This method is highly versatile and widely used for its operational simplicity and the broad availability of starting materials. wikipedia.org

Mannich Reaction-Derived Intermediates

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, known as Mannich bases. researchgate.netresearchgate.net In the context of thiophene chemistry, this reaction typically involves the aminomethylation of an activated carbon atom on the thiophene ring. iust.ac.irquimicaorganica.org However, a more relevant approach for the synthesis of the target structure involves using a thiophene-containing ketone, such as acetylthiophene, as the active hydrogen component.

For example, the reaction of 2-acetylthiophene (B1664040) with formaldehyde (B43269) (or its equivalent, paraformaldehyde) and a secondary amine hydrochloride (e.g., dimethylamine (B145610) hydrochloride) yields a ketonic Mannich base, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. researchgate.netgoogleapis.com While this example starts with the 2-substituted thiophene, the principle is applicable to the 3-substituted isomer. These Mannich bases are valuable intermediates that can be subsequently modified. The ketone functionality can be reduced to an alcohol, and the tertiary amine can be demethylated or otherwise converted to the desired primary or secondary amine. researchgate.net

The Mannich reaction provides a powerful tool for constructing the β-amino ketone framework, which is a direct precursor to the desired aminopropane structure. researchgate.net

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution offers another strategic pathway to introduce the amine functionality. This can be achieved either through substitution on the thiophene ring itself or, more commonly, on an alkyl side chain attached to the ring.

Aromatic nucleophilic substitution (SNAr) on the thiophene ring is possible but generally requires the presence of strong electron-withdrawing groups to activate the ring toward nucleophilic attack. nih.govuoanbar.edu.iq A leaving group, such as a halide, is displaced by an amine nucleophile. The reactivity of thiophenes in SNAr reactions is often higher than that of their benzene (B151609) counterparts. derpharmachemica.com

A more straightforward approach for this specific target involves nucleophilic substitution on a propyl side chain. A suitable precursor, such as 1-(thiophen-3-yl)-2-halopropane or 1-(thiophen-3-yl)propan-2-ol (B3147367) converted to a sulfonate ester (e.g., tosylate or mesylate), can be reacted with an amine source. Using ammonia, a primary amine can be formed, though overalkylation is a common side reaction. To circumvent this, reagents like sodium azide (B81097) can be used to introduce the azide group (N₃), which is then cleanly reduced to a primary amine. This two-step process provides a reliable method for installing the amino group. beilstein-journals.org

Enantioselective Synthesis Strategies for (S)-1-(Thiophen-3-yl)propan-2-amine HCl

Achieving high enantiopurity is critical for the application of chiral molecules. Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for classical resolution of a racemic mixture.

Asymmetric Catalysis with Transition Metal Complexes

Asymmetric catalysis utilizing transition metal complexes coordinated to chiral ligands is a premier strategy for synthesizing enantiomerically enriched compounds. This approach leverages the catalyst to create a chiral environment, directing the reaction to favor the formation of one enantiomer over the other.

Building upon the principles of reductive amination, the asymmetric variant employs a chiral catalyst to control the stereochemical outcome of the reduction step. Iridium-based catalysts have emerged as exceptionally effective for the asymmetric reductive amination of ketones. rsc.orgnih.gov

In this process, an iridium precursor is combined with a chiral ligand, often a monodentate or bidentate phosphine (B1218219) ligand, to form the active catalyst. rsc.orgrsc.org The reaction proceeds via the formation of an imine from the thiophene ketone and an amine, which is then hydrogenated asymmetrically. The source of hydrogen is typically H₂ gas or a transfer hydrogenation agent like formic acid. nih.gov These catalytic systems have demonstrated the ability to provide chiral amines with high yields and excellent enantioselectivities (ee). rsc.org

The direct asymmetric reductive amination of aromatic ketones has been successfully achieved using iridium complexes with monodentate phosphoramidite (B1245037) ligands, yielding products with up to 99% ee. rsc.org This methodology is directly applicable to thiophene ketones, providing a concise and efficient route to (S)-1-(Thiophen-3-yl)propan-2-amine.

EntryAromatic KetoneAmine SourceChiral LigandYield (%)Enantiomeric Excess (ee %)
1AcetophenoneDiphenylmethanaminePhosphoramidite L19599 (R)
24'-MethoxyacetophenoneDiphenylmethanaminePhosphoramidite L19699 (R)
32'-ChloroacetophenoneDiphenylmethanaminePhosphoramidite L19198 (R)
41-(Thiophen-2-yl)ethanoneDiphenylmethanaminePhosphoramidite L19399 (R)
5PropiophenoneSecondary AmineXuPhos9996 (S)

Table 1: Representative Results for Iridium-Catalyzed Asymmetric Reductive Amination of Aromatic Ketones. Data are illustrative of the high efficiency and selectivity of such systems. rsc.orgrsc.org

Asymmetric Hydrogenation of β-Amino Ketones Using Chiral Bidentate Phosphines

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules. The rhodium-catalyzed asymmetric hydrogenation of β-amino ketones provides a direct route to chiral β-amino alcohols, which are immediate precursors to the target chiral amines. This transformation has been successfully applied to substrates containing a thiophene ring, demonstrating high efficiency and enantioselectivity. wiley-vch.dethieme-connect.de

The success of this method hinges on the design of the chiral ligand. Electron-rich, C2-symmetric bisphosphine ligands, such as DuanPhos, have proven to be exceptionally effective. wiley-vch.deresearchgate.net When complexed with a rhodium(I) source, these ligands create a chiral environment that directs the hydrogenation to one face of the carbonyl group. For instance, the hydrogenation of a β-secondary amino ketone bearing a 2-thienyl group, an analogue of the target compound's precursor, achieved an enantiomeric excess (e.e.) of over 99% using a Rh-DuanPhos catalyst. wiley-vch.dethieme-connect.de This highlights the potential of this method for producing (S)-1-(Thiophen-3-yl)propan-2-amine with very high optical purity. The reaction is typically carried out under hydrogen pressure in a polar solvent like methanol. thieme-connect.de

Interactive Data Table: Asymmetric Hydrogenation of Thienyl β-Amino Ketones
Catalyst SystemSubstrateEnantiomeric Excess (e.e.)Reference
[Rh(cod)DuanPhos]BF₄β-Acetamido ketone with 2-thienyl group>99% thieme-connect.de
(S,S)-BenzP*-Rhβ-Methylamino ketone HCl with 2-thienyl group>99% wiley-vch.de

Biocatalytic Approaches for Chiral Thiophene Alcohols and Amines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are robust and versatile enzymes that can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a benchmark biocatalyst known for its broad substrate scope and high enantioselectivity in resolving alcohols and amines. nih.govnih.govrsc.org Similarly, lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and the related Burkholderia plantarii are effective for these transformations. mdpi.comnih.govnih.gov For example, in a chemoenzymatic route to a duloxetine (B1670986) intermediate, which contains a thiophene moiety, a lipase from Burkholderia plantarii was used to resolve a racemic alcohol via enantioselective acylation with succinic anhydride (B1165640). nih.gov This strategy effectively separates the enantiomers, yielding the desired (S)-alcohol precursor with high optical purity. nih.gov

Interactive Data Table: Lipase-Mediated Kinetic Resolution
EnzymeReaction TypeSubstrate TypeKey FindingReference
Burkholderia plantarii LipaseEnantioselective acylationRacemic 3-chloro-1-(thiophen-2-yl)propan-1-olEffective resolution furnishing the (R)-semiester. nih.gov
Candida antarctica Lipase B (CALB)Kinetic ResolutionRacemic amines and alcoholsHighly effective and reliable biocatalyst for generating enantiopure amines. nih.gov
Burkholderia cepacia Lipase (BCL)Kinetic ResolutionRacemic secondary alcoholsEffective resolution of various racemic alcohols with high conversion and e.e.

The asymmetric reduction of a prochiral ketone precursor, such as 1-(thiophen-3-yl)propan-2-one, is a direct approach to establishing the desired stereocenter. Whole-cell biocatalysts, like yeasts, are particularly advantageous as they contain a variety of ketoreductases and have innate systems for cofactor regeneration, making them cost-effective and easy to use. nih.gov

Rhodotorula glutinis has demonstrated exceptional performance in this area. In a study on a closely related substrate, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, whole cells of R. glutinis converted it to the corresponding (S)-alcohol with greater than 95% conversion and an outstanding enantiomeric excess of over 99.5%. nih.govresearchgate.net Baker's yeast (Saccharomyces cerevisiae) is another widely employed microorganism for the stereoselective reduction of ketones, though its selectivity can be more substrate-dependent. researchgate.netnih.govrsc.org Isolated carbonyl reductases (KREDs) can also be used, offering higher purity and potentially avoiding side reactions, though they require an external cofactor regeneration system.

Chemoenzymatic routes combine the best of both worlds: the efficiency and scalability of chemical reactions with the unparalleled selectivity of biocatalysis. acs.org A typical strategy for synthesizing (S)-1-(thiophen-3-yl)propan-2-amine might involve the chemical synthesis of a racemic precursor, such as 1-(thiophen-3-yl)propan-2-ol, followed by a lipase-mediated kinetic resolution to isolate the (S)-alcohol. nih.gov This enantiopure alcohol can then be converted to the target amine through conventional chemical steps, such as conversion to a leaving group followed by amination. Alternatively, a prochiral ketone can be asymmetrically reduced using a biocatalyst, and the resulting chiral alcohol is then chemically transformed into the final product. nih.gov These multi-step, combined approaches are often more practical and efficient for large-scale production. nih.gov

Chiral Auxiliary-Based Syntheses (e.g., Chiral Amino Alcohols)

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

For the synthesis of chiral amines, Ellman's tert-butanesulfinamide is a particularly versatile and widely used chiral auxiliary. osi.lvyale.edu The synthesis begins with the condensation of (R)- or (S)-tert-butanesulfinamide with the precursor ketone, 1-(thiophen-3-yl)propan-2-one, to form a chiral N-sulfinyl imine. This intermediate then undergoes a diastereoselective reduction. The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, directing the hydride reagent (e.g., from NaBH₄) to the opposite face. This step establishes the new stereocenter with high diastereoselectivity. Finally, the sulfinyl auxiliary is cleaved under mild acidic conditions to yield the desired primary amine hydrochloride salt with high enantiopurity. yale.eduharvard.edu This method is robust, highly predictable, and applicable to a wide range of substrates. osi.lv

Photoredox and Enzymatic Catalysis in Enantioselective Amine Synthesis

A cutting-edge approach to enantioselective amine synthesis involves the combination of photoredox catalysis and enzymatic catalysis in a cyclic deracemization process. nih.govrsc.org This strategy begins with a racemic amine or an imine precursor. The core of the method is a reaction network where a non-selective, light-driven process is coupled with a highly selective enzymatic reaction. scispace.comresearchgate.net

In a typical cycle, an imine is reduced to a racemic amine using a photocatalyst, such as an iridium complex, which is activated by visible light. nih.govresearchgate.net An enzyme, typically a monoamine oxidase (MAO) like MAO-N, is then introduced into the system. This enzyme selectively oxidizes one enantiomer of the amine (e.g., the R-enantiomer) back to the imine. nih.gov The imine can then be reduced again by the photocatalyst, re-entering the cycle. Meanwhile, the desired (S)-enantiomer is not processed by the enzyme and accumulates over time, leading to a high yield and excellent enantiomeric excess of the target amine. nih.govresearchgate.net This innovative method represents a powerful strategy for asymmetric synthesis, driven by light and controlled by an enzyme. rsc.org

Enantiomeric Resolution Techniques for this compound Precursors

Resolution of racemates remains a primary and robust strategy for producing single-enantiomer compounds. For precursors of thiophene-containing chiral amines, several techniques have been proven effective, most notably diastereomeric salt formation and kinetic resolution.

The formation of diastereomeric salts by reacting a racemic amine with a chiral resolving agent is a classic and widely used industrial method. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For chiral amino alcohol precursors to thiophene-based pharmaceuticals, (S)-mandelic acid has been established as a highly effective resolving agent. researchgate.netresearchgate.net In the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for duloxetine, conditions have been optimized for large-scale production. researchgate.net This process utilizes (S)-mandelic acid in a solvent system of 2-butanol (B46777) containing two molar equivalents of water. researchgate.net The less soluble diastereomeric salt, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol·(S)-mandelic acid·H₂O, crystallizes from the solution. researchgate.net After separation and liberation of the amine from the chiral acid, the target (S)-amine can be obtained with an enantiomeric excess (ee) greater than 99.9%. researchgate.net

Similarly, the resolution of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, another related precursor, is achieved using (S)-mandelic acid. researchgate.net This process yields the (S)-enantiomer as a diastereomeric salt with 93% ee. researchgate.net A subsequent recrystallization step can further enhance the optical purity to 100% ee. researchgate.net The efficiency of this separation is based on the differential stability and crystal lattice energies of the diastereomeric salt pairs. researchgate.net

Table 1: Efficiency of Diastereomeric Salt Resolution using (S)-Mandelic Acid for Thiophene-Containing Amino Alcohols

Racemic PrecursorResolving AgentSolvent SystemResulting EnantiomerEnantiomeric Excess (ee)Reference
3-(methylamino)-1-(2-thienyl)propan-1-ol(S)-Mandelic Acid2-Butanol / Water(S)-amine>99.9% researchgate.net
(±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol(S)-Mandelic AcidNot specified(S)-amine93% (initial) researchgate.net

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other, slower-reacting enantiomer unreacted. While a major approach for synthesizing chiral thiophene-containing alcohols, the maximum theoretical yield for the unreacted enantiomer is 50%. researchgate.net

Enzymes, particularly lipases, are widely employed as catalysts in kinetic resolutions due to their high enantioselectivity. researchgate.netmdpi.com These biocatalytic methods offer an alternative to traditional chemical processes for producing single-isomer chiral drugs. researchgate.net In a typical lipase-catalyzed kinetic resolution of a racemic amine or alcohol, an acyl donor is used to selectively acylate one enantiomer, allowing for its separation from the unreacted enantiomer. For example, lipase B from Candida antarctica (CAL-B) has been used with ethyl methoxyacetate (B1198184) as the acyl donor for the kinetic resolution of various phenylethylamines. researchgate.net Similarly, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have shown high efficacy in resolving racemic aryloxy-propan-2-yl acetates via hydrolysis, yielding both the unreacted acetate (B1210297) and the alcohol product with enantiomeric excesses often exceeding 99%. mdpi.com

The choice of enzyme, acylating agent, and reaction medium are critical factors that affect the efficiency and enantioselectivity of the resolution. mdpi.com

Table 2: Examples of Enzymatic Kinetic Resolution for Chiral Amines and Alcohols

Substrate ClassEnzyme SourceMethodResultEnantiomeric Excess (ee)Reference
Racemic Aryloxy-Propan-2-yl AcetatesPseudomonas fluorescensHydrolysis(R)-alcohol and (S)-acetate>99% mdpi.com
Racemic PhenylethylaminesCandida antarctica (CAL-B)Acylation (Ethyl Methoxyacetate)Both enantiomers preparedExcellent researchgate.net
Racemic 1-(Isopropylamine)-3-phenoxy-2-propanolCandida rugosa MYAcylation (Isopropenyl Acetate)(R/S)-product96.2% (product) mdpi.com

Industrial-Scale Process Optimization in Chiral Amine Production

Moving from a laboratory-scale synthesis to industrial production requires a focus on scalability, yield, purity, cost-effectiveness, and sustainability.

For industrial-scale production of chiral amines like this compound, processes must be robust and high-yielding. A key strategy employed in the pharmaceutical industry is the "resolution-racemization-recycle" (RRR) approach. researchgate.net This method is particularly advantageous as it overcomes the 50% yield limitation of simple kinetic resolutions.

The primary impurity of concern in the production of an (S)-enantiomer is its corresponding (R)-isomer, often referred to as a chiral impurity. Regulatory standards for pharmaceuticals demand extremely low levels of the undesired enantiomer.

The most effective method for removing the R-isomer is the enantiomeric resolution step itself. Fractional crystallization of diastereomeric salts is a powerful purification technique. researchgate.net By carefully controlling crystallization conditions such as solvent, temperature, and cooling rate, it is possible to precipitate the salt of the desired S-isomer with very high diastereomeric and, consequently, enantiomeric purity. The process for resolving 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid demonstrates the ability to achieve >99.9% ee, indicating that the R-isomer has been reduced to less than 0.05%. researchgate.net Multiple recrystallization cycles can be employed to further enhance purity to meet stringent pharmaceutical specifications. researchgate.net

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to improve sustainability.

Key green chemistry principles relevant to chiral amine synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Biocatalysis, using enzymes like lipases, transaminases, or whole-cell systems, offers a highly selective and environmentally benign route to chiral amines. rsc.orghims-biocat.eu These reactions are often performed in aqueous media under mild conditions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The resolution-racemization-recycle (RRR) process is an excellent example of maximizing atom economy by preventing the waste of 50% of the starting material. researchgate.net Stereoselective amination of alcohols also demonstrates high atom efficiency. rsc.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Research into enzymatic reactions often explores the use of water or greener solvent systems. researchgate.net The optimization of the diastereomeric resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol involved the use of 2-butanol, a less hazardous solvent than many chlorinated alternatives. researchgate.net

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. By implementing high-yield, high-selectivity catalytic methods and recycling strategies like RRR, waste generation can be significantly minimized.

Table 3: Application of Green Chemistry Principles in Chiral Amine Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisReference
Catalysis Employing enzymes (lipases, transaminases) for kinetic resolution or asymmetric synthesis, replacing stoichiometric reagents. rsc.org, hims-biocat.eu
Atom Economy Implementing resolution-racemization-recycle (RRR) protocols to convert the undesired enantiomer into the desired product, avoiding the 50% yield limit. researchgate.net
Safer Solvents Utilizing aqueous media for biocatalytic steps or choosing less hazardous organic solvents like 2-butanol for crystallization processes. , researchgate.net
Waste Prevention Designing high-yield synthetic routes and recycling the undesired enantiomer and resolving agent to minimize the waste stream. , rsc.org

Advanced Stereochemical Investigations of S 1 Thiophen 3 Yl Propan 2 Amine Hcl

Methods for Enantiomeric Purity Determination and Analysis

Ensuring the enantiomeric purity of (S)-1-(Thiophen-3-yl)propan-2-amine HCl is a crucial step in its development and quality control. Various analytical methods are employed to quantify the enantiomeric excess (e.e.) and confirm the absolute configuration of the desired (S)-enantiomer.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (in Gas Chromatography and High-Performance Liquid Chromatography) or a chiral selector in the mobile phase (in Capillary Electrophoresis).

Gas Chromatography with Chiral Columns (GC): Chiral GC is a powerful technique for the enantiomeric separation of volatile compounds like amines. For primary amines such as 1-(Thiophen-3-yl)propan-2-amine, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. The resulting derivatives are then separated on a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives or chiral polymers. The differential interactions between the enantiomeric derivatives and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. A new chiral stationary phase prepared by covalently attaching a diproline chiral selector to a polysiloxane has been shown to be effective in resolving racemic aromatic amines after derivatization. nih.gov

Cyclodextrin-Assisted Capillary Electrophoresis (CE): Capillary electrophoresis offers high separation efficiency and requires only small sample volumes. For the chiral separation of amines, cyclodextrins are widely used as chiral selectors added to the background electrolyte. nih.govresearchgate.netscispace.comscilit.com The underlying principle is the formation of transient diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral cyclodextrin cavity. The different binding constants of these complexes result in different electrophoretic mobilities, leading to their separation. Highly sulfated cyclodextrins have demonstrated significant potential for the simultaneous chiral separation of amphetamine-type stimulants. researchgate.net

TechniqueChiral Selector/Stationary PhaseMobile Phase/Carrier GasDetectionKey Advantages
Chiral GC Cyclodextrin derivatives (e.g., Chirasil-Dex)Helium, NitrogenFlame Ionization Detector (FID), Mass Spectrometry (MS)High resolution, sensitivity
Chiral HPLC/SFC Polysaccharide-based (e.g., cellulose, amylose)Heptane/Ethanol with additivesUV, Diode Array Detector (DAD)Broad applicability, preparative scale possible
Capillary Electrophoresis β-cyclodextrin, sulfated cyclodextrinsPhosphate buffer with cyclodextrinUV, DADHigh efficiency, minimal sample consumption

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), can be a powerful tool for determining enantiomeric excess. Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of chiral auxiliary agents is necessary.

¹H NMR with Chiral Shift Reagents (CSRs): Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can reversibly coordinate with Lewis basic sites in the analyte, such as the amine group of (S)-1-(Thiophen-3-yl)propan-2-amine. This coordination induces large chemical shift changes in the ¹H NMR spectrum. For a racemic or scalemic mixture, the interaction with the chiral shift reagent forms diastereomeric complexes, which have distinct NMR spectra. The integration of the separated signals for the two enantiomers allows for the direct calculation of the enantiomeric excess.

¹H NMR with Chiral Derivatizing Agents (CDAs): An alternative approach involves the covalent reaction of the amine with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers possess different physical and spectroscopic properties. A common CDA for primary amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. The resulting diastereomeric amides exhibit distinct signals in the ¹H NMR spectrum, particularly for protons close to the stereocenter. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original amine. A three-component derivatization protocol using 2-formylphenylboronic acid and an enantiopure binaphthol has also been shown to be effective for determining the enantiopurity of primary amines. researchgate.netresearchgate.net

MethodChiral AuxiliaryPrincipleObservable Change in ¹H NMR
Chiral Shift Reagents Lanthanide complexes (e.g., Eu(hfc)₃)Formation of diastereomeric complexesSplitting of signals into two sets
Chiral Derivatizing Agents Mosher's acid, (S)-citronellalFormation of covalent diastereomersAppearance of distinct signals for each diastereomer

Stereoselective Chemical Transformations and Reaction Mechanisms

The stereochemical outcome of chemical reactions involving this compound is critical, particularly in derivatization or further synthetic steps. Understanding the factors that govern configurational stability and the potential for inversion is essential.

The configurational stability of a chiral amine refers to its ability to resist racemization, the process of converting to an equal mixture of both enantiomers. fiveable.me For most chiral amines with a stereocenter at a carbon atom, the configuration is generally stable under normal conditions. However, primary and secondary amines can undergo a process called nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly passes from one side of the molecule to the other. libretexts.orgyoutube.com It is important to note that for (S)-1-(Thiophen-3-yl)propan-2-amine, the chirality resides at a carbon atom, not the nitrogen atom. Therefore, nitrogen inversion does not lead to racemization of the compound itself.

The configurational stability of the carbon stereocenter is generally high. Racemization would require the breaking and reforming of a carbon-carbon or carbon-hydrogen bond, which typically requires harsh conditions such as high temperatures or the presence of strong bases. Studies on the configurational stability of chiral amines are often conducted by subjecting the compound to various conditions (e.g., different pH values, temperatures, and solvents) over time and then analyzing the enantiomeric excess using the methods described in section 3.1.

While the stereocenter of (S)-1-(Thiophen-3-yl)propan-2-amine is generally stable, certain chemical transformations, particularly those involving nucleophilic substitution at the chiral center, can proceed with an inversion of configuration. This is a hallmark of the Sₙ2 reaction mechanism.

For instance, if the amine were to be synthesized from a chiral precursor via an Sₙ2 reaction, the stereochemistry of the product would be inverted relative to the starting material. For example, the reaction of a chiral alcohol converted to a good leaving group (e.g., a tosylate) with an amine nucleophile would proceed with inversion of configuration. While derivatization of the amine group itself (e.g., acylation, alkylation) does not affect the carbon stereocenter, any reaction that involves breaking a bond to the chiral carbon must be carefully considered for its stereochemical outcome. It has been reported that nucleophilic substitution with aminopyrrolidine and aminopiperidine derivatives on chiral triflate esters proceeds with inversion of configuration to yield the corresponding amino acid derivatives with high enantiomeric purity. researchgate.net

Reaction TypeStereochemical Outcome at Chiral CarbonMechanismExample
Acylation of amine RetentionNucleophilic acyl substitutionReaction with acetyl chloride
Alkylation of amine RetentionNucleophilic substitutionReaction with methyl iodide
Sₙ2 at chiral center InversionBimolecular nucleophilic substitutionSynthesis from a chiral alcohol via a tosylate intermediate

Conformational Analysis and Chiral Recognition Mechanisms

The biological activity and the interactions with chiral selectors of this compound are governed by its three-dimensional shape, or conformation, and the way it is recognized by other chiral molecules.

Conformational Analysis: The molecule has several rotatable single bonds, leading to a variety of possible conformations. The preferred conformation will be the one that minimizes steric and electronic repulsions. The thiophene (B33073) ring, the propyl chain, and the amino group will adopt a specific spatial arrangement. Computational modeling, such as molecular mechanics and quantum chemistry calculations, can be used to predict the lowest energy conformations. Spectroscopic techniques like NMR, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide experimental evidence for the predominant conformation in solution.

Chiral Recognition Mechanisms: Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. In the context of the analytical techniques described above, the chiral stationary phase or chiral selector must have a complementary three-dimensional structure to one of the enantiomers. This interaction is often described by the "three-point interaction model," where at least three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions) are necessary for chiral discrimination. For thiophene-containing chiral molecules, interactions involving the sulfur atom's lone pairs and the aromatic pi-system can play a significant role in chiral recognition. The development of chiral polythiophenes has been explored for their ability to stereoselectively recognize chiral anions. nih.gov Docking studies can also be employed to understand the binding affinities and mechanisms of chiral recognition. researchgate.net

Applications and Derivatization in Advanced Organic Synthesis and Materials Science

(S)-1-(Thiophen-3-yl)propan-2-amine HCl as a Chiral Building Block

The inherent chirality of this compound makes it a significant building block in stereoselective synthesis. The term "chiral building block" refers to an enantiomerically pure compound used as a starting material to impart chirality to a larger, achiral or racemic molecule, ensuring the final product has a specific three-dimensional arrangement. This is crucial in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

The primary amine group in this compound serves as a versatile functional handle for the synthesis of a wide array of enantiopure thiophene-based derivatives. Standard amine chemistry, such as N-alkylation, N-acylation, and reductive amination, can be employed to introduce new substituents while preserving the original stereocenter. These reactions allow chemists to systematically modify the structure to achieve desired properties.

For instance, N-alkylation can be used to synthesize secondary or tertiary amines, while acylation with various acyl chlorides or anhydrides can produce a library of amides. These derivatives are often intermediates for more complex targets or are synthesized for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Examples of Synthetic Transformations for (S)-1-(Thiophen-3-yl)propan-2-amine

Reaction Type Reagent Example Product Class Potential Application
N-Methylation Formaldehyde (B43269)/Formic Acid (Eschweiler-Clarke reaction) Secondary Amine Intermediate for complex molecules
N-Acetylation Acetic Anhydride (B1165640) Amide Altering physicochemical properties
N-Benzylation Benzyl Bromide Secondary Amine Introduction of a bulky aromatic group

A notable example of a structurally related complex molecule is (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. fda.govuni.lu In the synthesis of such molecules, the (S)-1-(thiophen-3-yl)propan-2-amine core provides the essential chiral center and the thiophene (B33073) moiety. Subsequent synthetic steps, such as N-methylation and etherification, build upon this initial scaffold to yield the final, more complex, enantiopure product. fda.govuni.lu This strategy, where a key chiral fragment is introduced early in the synthesis, is a cornerstone of modern asymmetric synthesis. While the synthesis of the related thiophen-2-yl analogue, Duloxetine (B1670986), is more widely documented, the principles apply to the thiophen-3-yl isomer as well. researchgate.netnih.govnih.gov

Integration into Diverse Molecular Architectures

The unique combination of a chiral amine and an aromatic heterocycle allows this compound to be integrated into a variety of larger molecular designs, from well-defined scaffolds to precursors for lead compounds in drug development.

In synthetic chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached. By using an enantiopure starting material like this compound, chemists can construct three-dimensional scaffolds with predictable and fixed stereochemistry. The amine can be used as an anchor point to build new rings via cyclization reactions, leading to rigid structures where the spatial relationship between the thiophene ring and other substituents is precisely controlled. These stereochemically defined scaffolds are invaluable in creating libraries of compounds for screening purposes, where understanding the 3D structure is key to interpreting biological results.

Bioisosterism is a strategy in medicinal chemistry where one functional group or atom in a biologically active compound (a "lead compound") is replaced by another with similar physical or chemical properties. The goal is to enhance potency, reduce toxicity, or improve pharmacokinetic properties. The thiophene ring is a well-established bioisostere for a phenyl ring.

This compound serves as an ideal precursor for this purpose. It provides medicinal chemists with a ready-made fragment that contains both a chiral center and the thiophene bioisostere. By incorporating this compound into a potential drug molecule, a phenyl group can be replaced with a thiophene ring, which may lead to improved interactions with a biological target or better metabolic stability. This dual-functionality as both a chiral source and a bioisosteric precursor makes it a highly efficient tool in the lead optimization phase of drug discovery.

Chemical Modifications for Enhanced Synthetic Utility

To broaden its applicability, this compound can undergo various chemical modifications. These modifications aim to convert it into more specialized intermediates or to alter its reactivity for subsequent synthetic steps.

The primary amine is the most common site for modification.

N-Alkylation: Introducing alkyl groups can change the steric and electronic properties of the nitrogen atom. For example, methylation is a key step in the synthesis of certain pharmaceutical compounds. fda.govuni.lu

N-Acylation: Converting the amine to an amide can serve as a protecting group strategy or can be a key structural feature in the final target molecule.

Formation of Imines: Reaction with aldehydes or ketones forms imines, which can then undergo further reactions, such as reduction to secondary amines or attack by nucleophiles.

The thiophene ring itself can also be modified, although this is less common when the compound is used as a chiral building block. Electrophilic aromatic substitution reactions could potentially introduce substituents onto the ring, though careful control of regioselectivity would be required.

Table 2: Overview of Chemical Modifications and Their Synthetic Purpose

Site of Modification Type of Reaction Resulting Functional Group Purpose / Utility
Primary Amine N-Alkylation Secondary/Tertiary Amine Preparation of specific target molecules; altering basicity.
Primary Amine N-Acylation Amide Protection of the amine; introduction of new pharmacophoric features.
Primary Amine Reductive Amination Secondary/Tertiary Amine Controlled, non-exhaustive alkylation.

These modifications underscore the versatility of this compound as a starting material, allowing it to be tailored for a wide range of applications in advanced organic synthesis.

Amine Functionalization (e.g., Alkylation, Acylation, Carbamate (B1207046) Formation)

The primary amine group in (S)-1-(Thiophen-3-yl)propan-2-amine is a nucleophilic center that readily undergoes various functionalization reactions. These transformations are fundamental for incorporating the chiral thiophene-containing scaffold into larger molecular frameworks.

Alkylation: The amine can be alkylated to form secondary or tertiary amines. N-methylation, for instance, yields N-methyl-1-(thiophen-3-yl)propan-2-amine, a related structure. uni.lu This type of reaction typically involves reacting the primary amine with alkyl halides or other alkylating agents. Such modifications can significantly alter the steric and electronic properties of the molecule, which is crucial for structure-activity relationship studies. myskinrecipes.com

Acylation: Acylation of the amine with acyl chlorides or anhydrides produces the corresponding amides. For example, reaction with 2-(thiophen-2-yl)acetyl chloride would yield an N-acylated derivative. acs.org This reaction is a common strategy for creating peptide bonds or introducing specific functional groups. The resulting amide bond is generally stable and plays a significant role in the structure of many biologically active molecules and polymers. acs.org

Carbamate Formation: The primary amine can react with various reagents, such as chloroformates or di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), to form carbamates. organic-chemistry.org Carbamates are frequently used as protecting groups for amines in multi-step syntheses, allowing for selective reactions at other parts of the molecule. They are also integral components of certain pharmaceuticals and polymers like polyurethanes. The formation of an ethyl carbamate derivative from a similar chiral amino alcohol has been demonstrated as a key step in the synthesis of complex molecules. researchgate.net

The table below summarizes these key amine functionalization reactions.

Reaction TypeReagent ExampleProduct TypeSignificance
Alkylation Methyl Iodide (CH₃I)Secondary AmineModifies basicity and steric properties.
Acylation Acetyl Chloride (CH₃COCl)AmideForms stable amide bonds, common in pharmaceuticals.
Carbamate Formation Di-tert-butyl dicarbonateBoc-protected AmineProtects the amine for multi-step synthesis.

Thiophene Ring Functionalization (e.g., Cross-Coupling Reactions, Halogenation)

The thiophene ring is an electron-rich aromatic system susceptible to electrophilic substitution and well-suited for metal-catalyzed cross-coupling reactions. The positions on the ring available for functionalization are C2, C4, and C5.

Halogenation: The thiophene ring can be readily halogenated, often with high regioselectivity. iust.ac.ir Bromination, for example, typically occurs at the C2 and C5 positions, which are the most activated sites. rsc.org Introducing a halogen atom, such as bromine, onto the thiophene ring transforms the molecule into a versatile intermediate for subsequent cross-coupling reactions. rsc.org Controlled conditions are necessary to achieve mono-halogenation over di-halogenation. iust.ac.ir

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are powerful methods for forming new carbon-carbon bonds on the thiophene ring. nih.gov A halogenated derivative of (S)-1-(thiophen-3-yl)propan-2-amine can be coupled with various partners like boronic acids (Suzuki), organostannanes (Stille), or Grignard reagents (Kumada) to introduce aryl, heteroaryl, or alkyl groups. nih.govmdpi.com These reactions are fundamental for the synthesis of complex conjugated systems and functional materials. Direct C-H arylation is also an increasingly popular method that can functionalize the thiophene ring without prior halogenation, offering a more atom-economical route. acs.org

The following table outlines common functionalization strategies for the thiophene ring.

Reaction TypeReagent/Catalyst ExamplePosition(s)Product Application
Halogenation N-Bromosuccinimide (NBS)C2, C5Intermediate for cross-coupling.
Suzuki Coupling Aryl Boronic Acid / Pd CatalystC2, C5 (from halo-derivative)Synthesis of biaryl compounds and conjugated systems. mdpi.com
Direct C-H Arylation Aryl Halide / Pd CatalystC2Forms C-C bonds without pre-functionalization. acs.org

Contributions to Chiral Materials and Ligand Design

The inherent chirality and the presence of both a versatile amine group and a polarizable thiophene ring make this compound a valuable precursor in the design of specialized chiral materials.

Development of Chiral Catalysts

Chiral ligands are essential for asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds. Thiophene-based structures are often used as the backbone for these ligands due to their rigid and well-defined geometry.

(S)-1-(thiophen-3-yl)propan-2-amine can be used to synthesize novel chiral ligands. For example, it can be reacted with thiophene-2,5-dicarbaldehyde to form a chiral Schiff base. nih.gov Such Schiff bases, or their reduced amine derivatives, can coordinate with transition metals (e.g., copper, vanadium, palladium) to form chiral catalysts. koreascience.kr These catalysts are employed in a variety of asymmetric reactions, including oxidations, Henry reactions, and Friedel-Crafts alkylations, to produce chiral products with high enantioselectivity. nih.govresearchgate.net The combination of the stereogenic center from the amine and the coordinating thiophene moiety is critical for creating an effective chiral environment around the metal center. nih.gov

Precursors for Chiral Polymers and Conjugated Systems

Chiral conjugated polymers, particularly those based on polythiophene, have attracted significant interest for their unique chiroptical properties and potential applications in chiral sensing, enantioselective membranes, and organic electronics. nih.gov

(S)-1-(thiophen-3-yl)propan-2-amine serves as a monomeric precursor for such materials. The chiral aminopropyl side chain can be attached to the thiophene ring, and subsequent polymerization, either chemically or electrochemically, can yield a chiral polythiophene. rsc.orgnih.gov The chirality in the side chain can induce a helical, ordered structure in the polymer backbone, leading to strong circular dichroism (CD) signals and other chiroptical phenomena. nih.gov The amine group can be further functionalized before polymerization to tune the polymer's solubility and electronic properties. nih.gov The resulting chiral conjugated systems are promising candidates for advanced materials where control over both electronic properties and supramolecular architecture is required.

Reactivity Profiles and Mechanistic Elucidations of S 1 Thiophen 3 Yl Propan 2 Amine Hcl Analogues

Reactions Involving the Amino Group

The primary amine functionality in (S)-1-(thiophen-3-yl)propan-2-amine is a key site for a variety of chemical transformations, influencing its nucleophilic character and susceptibility to oxidation.

Nucleophilic Reactivity and Amine Exchange Reactions

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character to (S)-1-(thiophen-3-yl)propan-2-amine, allowing it to participate in a range of substitution and addition reactions.

N-Alkylation and N-Acylation: The primary amine can be readily alkylated or acylated to produce secondary and tertiary amines, or amides, respectively. These reactions are fundamental in modifying the compound's physicochemical properties. For instance, N-alkylation of similar 3-amino alcohols has been achieved with high selectivity. One method involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine for mono-N-alkylation. While direct amine exchange reactions are less common, the dimethylamino moiety in a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, has been successfully exchanged with various aliphatic secondary and aromatic primary and secondary amines. researchgate.net

Formation of Thioureas and Amides: The amino group of heterocyclic amphetamine analogues, including those with a thiophene (B33073) ring, can be converted to various derivatives such as N-methylthioureas and negatively substituted amides (e.g., methanesulfonyl, trifluoromethanesulfonyl, and trifluoroacetyl amides). nih.gov These transformations are typically achieved by reacting the amine with the corresponding isothiocyanate or acylating agent. A general one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride as an activating agent has also been developed, which is applicable to a wide range of amines. rsc.org

Table 1: Examples of Nucleophilic Reactions on the Amino Group of Thiophene-based Amphetamine Analogues

ReactantReagentProduct TypeReference
Heterocyclic amphetamine analoguesMethyl isothiocyanateN-Methylthiourea nih.gov
Heterocyclic amphetamine analoguesMethanesulfonyl chlorideMethanesulfonamide nih.gov
Heterocyclic amphetamine analoguesTrifluoroacetic anhydride (B1165640)Trifluoroacetamide nih.gov
3-Dimethylamino-1-(thiophen-2-yl)propan-1-oneSecondary/Primary AminesN-Substituted propan-1-one researchgate.net
Carboxylic Acids and AminesThionyl ChlorideSecondary/Tertiary Amides rsc.org

Oxidative Transformations of Amine Functionality

The amine group is susceptible to oxidative metabolism, a critical consideration in the study of pharmacokinetics and toxicology.

Oxidative Deamination: Amphetamine and its analogues undergo oxidative deamination, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govscielo.org.mx This process converts the primary amine to a ketone, leading to the formation of phenylacetone (B166967) from amphetamine. nih.govnih.gov For thiophene-containing analogues like thiopropamine (1-(thiophen-2-yl)propan-2-amine), a similar metabolic pathway is observed. Thiopropamine is metabolized to thiophene S-oxides and subsequently deaminated by CYP2C to the inactive metabolite 1-(thiophen-2-yl)-2-propan-2-one. wikipedia.org It is important to note that propan-2-amines are generally not substrates for monoamine oxidases (MAO). wikipedia.org Oxidative deamination is a key pathway in the catabolism of amino acids, generating α-keto acids and ammonia (B1221849). wikipedia.org

Metabolic S-Oxidation: Besides deamination, the thiophene ring itself can be oxidized. The metabolism of many thiophene-containing drugs can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides, which are dependent on cytochrome P450. nih.gov These reactive intermediates can be responsible for drug-induced toxicities. nih.gov

Table 2: Key Enzymes and Metabolites in the Oxidative Transformation of Amphetamine and Thiophene Analogues

SubstrateEnzyme(s)Key Metabolite(s)ConsequenceReference
AmphetamineMonoamine Oxidase (MAO), Cytochrome P450Phenylacetone, PhenylisopropanolDeamination and reduction nih.gov
ThiopropamineCytochrome P450 (CYP2C)4-hydroxymethiopropamine, Thiophene S-oxides, 1-(Thiophen-2-yl)-2-propan-2-oneS-oxidation and deamination wikipedia.org
Thiophene-containing drugsCytochrome P450Thiophene S-oxides, Thiophene epoxidesFormation of reactive metabolites nih.gov

Reactions of the Thiophene Moiety

The thiophene ring in (S)-1-(thiophen-3-yl)propan-2-amine HCl is an aromatic system that can undergo various functionalization reactions, offering another avenue for structural modification.

Directed Functionalization of the Thiophene Ring

The position of substituents on the thiophene ring can be controlled through directed metalation reactions. The aminopropyl side chain can potentially influence the regioselectivity of these reactions. In π-excessive heterocycles like thiophene, C-2 lithiation is highly dominant.

Cross-Coupling Reactions at Thiophene Positions (e.g., Suzuki, Mizoroki-Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify aromatic and heteroaromatic rings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.org For thiophene-containing substrates, this typically involves the reaction of a halogenated thiophene with a boronic acid or ester. The site-selectivity of Suzuki-Miyaura coupling on polyhalogenated heteroarenes can be influenced by factors such as the nature of the halogen, the electronic properties of the ring, and the choice of catalyst and ligands. nih.govrsc.org

Mizoroki-Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is also applicable to thiophene derivatives, allowing for the introduction of alkenyl substituents onto the thiophene ring. The efficiency and regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, base, and solvent. liverpool.ac.uk

Table 3: Overview of Cross-Coupling Reactions on Thiophene Scaffolds

ReactionCoupling PartnersCatalyst SystemProduct TypeReference
Suzuki-MiyauraHalogenated thiophene + Boronic acid/esterPalladium complex + BaseAryl/vinyl-substituted thiophene wikipedia.orgnih.gov
Mizoroki-HeckHalogenated thiophene + AlkenePalladium catalyst + BaseAlkenyl-substituted thiophene organic-chemistry.orgnih.gov

Reaction Pathway Analysis and Computational Studies

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms, stability of intermediates, and reactivity of thiophene-containing compounds.

Thiophene Reactivity and Stability: DFT calculations have been employed to study the electronic properties of thiophene derivatives, including their HOMO-LUMO energy gaps, which are indicative of their chemical reactivity and stability. Such studies have been applied to novel thiophene-2-carboxamide derivatives to understand their structure-activity relationships.

Reaction Mechanisms: Computational studies can elucidate the mechanistic pathways of reactions involving thiophenes. For example, DFT calculations can be used to model the transition states in reactions like the Suzuki-Miyaura coupling to understand the factors governing site-selectivity. nih.gov Furthermore, computational modeling has been used to investigate the binding of amphetamine-related compounds to enzymes like CYP2D6, providing insights into their metabolism. researchgate.net

Elucidation of Rate-Determining Steps and Intermediates

The reactivity of thiophene and its derivatives is characterized by a higher susceptibility to electrophilic aromatic substitution compared to benzene (B151609). nih.gov This enhanced reactivity is attributed to the electron-donating nature of the sulfur atom, which stabilizes the cationic intermediate formed during the reaction. The general mechanism for electrophilic aromatic substitution (EAS) on an aromatic ring proceeds through a two-step process. The initial step involves the attack of the aromatic ring, acting as a nucleophile, on an electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring and leads to the formation of a carbocation intermediate, often referred to as a Wheland intermediate or a sigma complex. youtube.comwikipedia.org The second step is a fast deprotonation at the site of substitution, which restores the aromaticity of the ring. youtube.com

For substituted thiophenes, the position of the substituent significantly influences the regioselectivity of the electrophilic attack. In the case of this compound, the substituent is an aminopropane group at the 3-position of the thiophene ring. Alkyl groups are generally considered activating and ortho-, para-directing in benzene chemistry. However, in the context of a five-membered heterocyclic ring like thiophene, the directing effects can be more complex. Computational studies using Density Functional Theory (DFT) on various substituted thiophenes have shown that the regioselectivity is dictated by the nucleophilicity of the different carbon atoms in the ring. researchgate.net For 3-substituted thiophenes, electrophilic attack can occur at the 2, 4, or 5-positions. The stability of the resulting Wheland intermediate is a key factor in determining the preferred position of attack.

The stability of the carbocation intermediate is influenced by the electronic effects of the substituent. The aminopropane group at the 3-position is expected to be an activating group due to the electron-donating nature of the alkyl chain. This would, in principle, increase the rate of electrophilic substitution compared to unsubstituted thiophene. The rate-determining step for the electrophilic substitution on analogues of (S)-1-(Thiophen-3-yl)propan-2-amine would be the formation of the sigma complex. The transition state leading to this intermediate will have a significant carbocationic character.

Kinetic isotope effect (KIE) studies are a valuable tool for elucidating rate-determining steps. In many electrophilic aromatic substitution reactions, the C-H bond cleavage is not the rate-determining step. youtube.com This is often evidenced by the absence of a significant primary kinetic isotope effect when hydrogen is replaced by deuterium (B1214612) at the site of substitution. youtube.com For thiophene and its derivatives, it is generally accepted that the formation of the Wheland intermediate is the rate-limiting step in most electrophilic substitution reactions.

Intermediates in the reactions of this compound analogues would primarily be the Wheland intermediates corresponding to the electrophilic attack at different positions of the thiophene ring. The relative stability of these intermediates dictates the product distribution. For a 3-substituted thiophene, attack at the 2-position and 5-position leads to intermediates where the positive charge can be delocalized over three atoms, including the sulfur atom. Attack at the 4-position results in an intermediate with less charge delocalization. Therefore, substitution at the 2- and 5-positions is generally favored.

Table 1: General Mechanistic Features of Electrophilic Aromatic Substitution on Thiophene Analogues
Mechanistic AspectDescriptionSupporting Evidence/General Principles
Rate-Determining StepFormation of the Wheland intermediate (sigma complex)General principle for EAS reactions; often supported by the lack of a significant primary kinetic isotope effect. youtube.com
Key IntermediatesCationic Wheland intermediates (sigma complexes)Directly observed or inferred in numerous studies of EAS reactions on aromatic systems.
Transition StatePossesses significant carbocationic character, resembling the Wheland intermediate.Inferred from structure-reactivity relationships and computational studies.

Theoretical Modeling of Reactivity and Selectivity

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and selectivity of organic reactions. researchgate.net In the absence of specific experimental data for this compound, computational methods can provide valuable insights into its reactivity profile.

DFT calculations can be employed to model the electrophilic aromatic substitution on a model compound such as 3-propylaminothiophene to predict the most likely sites of electrophilic attack. These calculations typically involve optimizing the geometries of the starting materials, transition states, and intermediates, and calculating their relative energies. The activation energy barriers for the formation of the different possible Wheland intermediates can be computed to determine the kinetic favorability of each reaction pathway.

The regioselectivity of electrophilic attack on 3-substituted thiophenes is a key aspect that can be elucidated through theoretical modeling. The electron-donating aminopropane group at the 3-position is expected to direct incoming electrophiles primarily to the 2- and 5-positions. DFT calculations can quantify this directing effect by comparing the activation energies for the attack at the 2-, 4-, and 5-positions. The results of such calculations would likely show lower energy barriers for the formation of the 2- and 5-substituted intermediates compared to the 4-substituted one, due to the superior resonance stabilization of the former.

Furthermore, theoretical models can be used to analyze the electronic structure of the starting material. Descriptors such as the Fukui function or the local nucleophilicity index can be calculated to identify the most nucleophilic sites in the molecule, which are the most susceptible to electrophilic attack. researchgate.netnih.gov For a 3-substituted thiophene with an activating group, these indices are expected to be highest at the 2- and 5-positions.

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. rsc.org While originally developed for benzene derivatives, similar linear free-energy relationships have been applied to heterocyclic systems like thiophene. rsc.org Theoretical calculations can be used to compute substituent constants for the aminopropane group on the thiophene ring, which can then be used to predict the relative rates of reaction for different electrophiles. The reaction constant, ρ (rho), obtained from a Hammett plot, provides information about the charge development in the transition state of the rate-determining step. A negative ρ value is indicative of a build-up of positive charge in the transition state, which is characteristic of electrophilic aromatic substitution.

Table 2: Theoretical Approaches to Modeling Reactivity and Selectivity
Theoretical Method/ConceptApplication to (S)-1-(Thiophen-3-yl)propan-2-amine AnaloguesPredicted Outcome/Insight
Density Functional Theory (DFT)Calculation of transition state energies and intermediate stabilities for electrophilic attack.Prediction of the most favorable reaction pathways and regioselectivity (likely favoring 2- and 5-substitution).
Fukui Function / Local Nucleophilicity IndexIdentification of the most nucleophilic carbon atoms in the thiophene ring.Quantitative confirmation of the positions most susceptible to electrophilic attack. researchgate.netnih.gov
Hammett Equation AnalysisCorrelation of reaction rates with substituent constants to understand electronic effects.Determination of the reaction constant (ρ) to probe the nature of the transition state. rsc.org

Intellectual Property and Patent Landscape for Chiral Thiophene Amines

Patented Synthetic Processes for (S)-1-(Thiophen-3-yl)propan-2-amine HCl and Related Structures

Patented synthetic routes for chiral thiophene (B33073) amines primarily focus on achieving high enantiomeric purity and scalable production. While specific patents for the synthesis of this compound are not as prevalent as for its 2-thienyl counterpart, the existing patent literature for related structures highlights several key approaches that are likely to be protected.

One common patented strategy involves the chiral resolution of a racemic mixture . This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequently, the desired enantiomer of the amine is liberated from the resolved salt. For related chiral amines, resolving agents like mandelic acid and its derivatives have been cited in patents for their effectiveness.

Another significant area of patent activity is the asymmetric synthesis of these compounds. This approach aims to directly produce the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. Patented asymmetric methods for analogous compounds often involve the enantioselective reduction of a corresponding ketone precursor. google.com This can be accomplished using chiral reducing agents, such as borohydrides modified with chiral ligands, or through catalytic hydrogenation with chiral metal complexes (e.g., rhodium, ruthenium, or iridium-based catalysts). google.com

Furthermore, biocatalytic methods are gaining prominence in the patent literature for the synthesis of chiral amines. These methods utilize enzymes, such as dehydrogenases, to stereoselectively reduce a ketone precursor to the desired chiral alcohol, which can then be converted to the amine. google.com Patents in this area often claim specific enzymes, microorganisms, and reaction conditions that provide high enantioselectivity and yield. google.com

A summary of common patented synthetic approaches for related chiral thiophene amines is presented below:

Synthetic ApproachDescriptionKey Features Claimed in Patents
Chiral Resolution Separation of a racemic amine mixture using a chiral resolving agent to form diastereomeric salts, followed by separation and liberation of the desired enantiomer.Specific resolving agents, crystallization solvents and conditions, methods for recycling the unwanted enantiomer.
Asymmetric Catalysis Direct synthesis of the desired enantiomer using chiral catalysts. This includes asymmetric hydrogenation of ketones or imines.Novel chiral ligands, specific metal catalysts (Rh, Ru, Ir), reaction conditions (pressure, temperature, solvents).
Biocatalysis Use of enzymes (e.g., dehydrogenases, transaminases) or whole-cell systems to achieve enantioselective synthesis.Specific enzymes or microorganisms, reaction media, co-factors, and methods for enzyme immobilization.

Protection of Enantioselective Methodologies

The protection of enantioselective methodologies is a cornerstone of the patent strategy for chiral compounds. Patents in this domain are often characterized by their specificity, aiming to cover not just the final compound but also the novel and inventive steps used to obtain it in a highly pure enantiomeric form.

For asymmetric catalysis , patent claims are frequently directed towards:

Novel Chiral Ligands: The structure of the chiral ligand is often the most critical component of an asymmetric catalyst. Patents will broadly claim a class of ligands and provide specific examples that demonstrate high enantioselectivity.

Catalyst Compositions: The combination of a specific metal precursor and a chiral ligand to form an active catalyst is a common subject of patent claims.

Reaction Conditions: Specific solvents, temperature ranges, pressure, and substrate-to-catalyst ratios that are optimized for high yield and enantiomeric excess are often included in patent claims to provide a comprehensive scope of protection.

In the realm of biocatalysis , patents often focus on:

Novel Enzymes: The identification and isolation of novel enzymes with high activity and selectivity for the desired transformation are highly patentable. This can include wild-type enzymes or genetically engineered variants.

Microorganisms: The use of specific strains of bacteria or yeast that produce the desired enzyme can also be patented.

Fermentation and Reaction Conditions: The specific conditions for culturing the microorganisms and for carrying out the enzymatic reaction are crucial for process efficiency and are therefore often claimed.

Chiral resolution patents, while representing a more classical approach, still offer avenues for protection, including:

Novel Resolving Agents: The discovery of a new and more effective resolving agent for a particular class of compounds is patentable.

Optimized Resolution Processes: Specific solvent systems, temperature profiles for crystallization, and methods for isolating the diastereomeric salts can be claimed.

Strategies for Impurity Control and Crystallization in Patent Claims

In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) or its intermediates is of paramount importance. Consequently, patents related to the synthesis of compounds like this compound often include claims directed at controlling impurities and achieving a specific crystalline form.

Impurity Control: Patent claims related to impurity control often focus on methods to minimize the formation of or remove specific impurities. For thiophene-based compounds, a common impurity is the isomeric form (e.g., the 2-thienyl isomer in a synthesis targeting the 3-thienyl compound, or vice-versa). googleapis.com Patents may claim:

Purification of Starting Materials: Methods to purify the initial thiophene starting material to remove isomeric impurities.

Reaction Conditions that Minimize Byproducts: Specific reaction conditions that are shown to reduce the formation of known impurities.

Methods for Removing Impurities: This can include specific crystallization conditions, chromatographic techniques, or chemical treatments that selectively remove impurities. For instance, a patent might claim a process for the purification of a 2-substituted thiophene by selectively reacting the 3-substituted isomer impurity.

A table summarizing common impurities and patented control strategies for related compounds is provided below:

Impurity TypeDescriptionPatented Control Strategies
Isomeric Impurities Presence of other positional isomers of the thiophene ring (e.g., 2-thienyl vs. 3-thienyl).Purification of starting materials; specific reaction conditions favoring one isomer; selective removal of the impurity isomer. googleapis.com
Enantiomeric Impurity Presence of the undesired (R)-enantiomer.Use of highly enantioselective catalysts or enzymes; efficient chiral resolution methods; racemization and recycling of the unwanted enantiomer. googleapis.com
Process-Related Impurities Byproducts from the synthetic route, unreacted starting materials, or reagents.Specific purification steps such as recrystallization from a particular solvent system, chromatography, or distillation.

Crystallization: The crystalline form of a chemical compound can significantly impact its physical properties, such as stability, solubility, and handling characteristics. Therefore, patents are often sought for specific crystalline forms (polymorphs) of a compound or its salts. For this compound, patent claims in this area could cover:

Specific Polymorphs: Characterization of a novel and stable crystalline form of the hydrochloride salt by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR).

Processes for Preparing Specific Polymorphs: Detailed procedures for obtaining a desired polymorphic form, including the choice of solvent, cooling rate, and seeding.

Amorphous Form: In some cases, a stable amorphous form of the compound might be claimed, along with the process to obtain it.

Future Research Directions and Emerging Paradigms in S 1 Thiophen 3 Yl Propan 2 Amine Hcl Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in synthesizing (S)-1-(Thiophen-3-yl)propan-2-amine HCl will likely prioritize sustainability, efficiency, and safety. Modern synthetic strategies such as flow chemistry and electrosynthesis offer compelling advantages over traditional batch processing.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgnih.gov Its application to the synthesis of this compound could offer significant improvements in terms of safety, reproducibility, and scalability. One promising avenue is the integration of immobilized catalysts or biocatalysts into packed-bed reactors. For instance, transaminase enzymes, which can catalyze the synthesis of chiral amines with high enantioselectivity, could be immobilized and used in a continuous flow setup. rsc.orgrsc.orgresearchgate.net This approach would not only allow for the efficient reuse of the biocatalyst but also simplify product purification. nih.gov

A hypothetical flow process could involve the continuous feeding of a prochiral ketone precursor and an amine donor into a reactor containing an immobilized (S)-selective transaminase. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems can maximize conversion and enantioselectivity while minimizing byproduct formation. acs.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential AdvantageRelevant Research Context
Enhanced Safety Small reactor volumes minimize the risk associated with handling energetic reagents or unstable intermediates.Multistep flow synthesis of APIs. nih.gov
Improved Efficiency Precise control over reaction parameters leads to higher yields and selectivity.Chemoenzymatic synthesis in flow. acs.org
Scalability Production can be scaled up by extending operational time ("scaling out") rather than increasing reactor size.Continuous manufacturing of APIs. researchgate.net
Catalyst Recycling Immobilized catalysts or biocatalysts can be reused, reducing cost and waste.Packed-bed reactors with immobilized enzymes. researchgate.netnih.gov

Advanced Electrosynthesis Approaches

Asymmetric electrosynthesis is a rapidly advancing field that utilizes electricity as a "green" reagent to drive chemical transformations. mdpi.comrsc.org This approach offers a sustainable alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants. Future research could focus on developing an electrochemical asymmetric synthesis of this compound.

This could be achieved through several strategies, including the use of chiral electrodes, chiral supporting electrolytes, or, more commonly, chiral catalysts (either metallic or organic) that mediate the electrochemical reaction. nih.govresearchgate.net For example, the asymmetric reduction of a corresponding imine precursor could be catalyzed by a chiral transition-metal complex where the catalytic cycle is maintained electrochemically. This avoids the use of high-pressure hydrogen gas or metal hydride reagents. acs.org The development of such electrocatalytic systems would be a significant step towards a more sustainable and atom-economical synthesis of this chiral amine. rsc.org

Exploration of New Catalytic Systems for Asymmetric Synthesis

The direct and efficient synthesis of enantiopure α-chiral primary amines remains a central goal in organic chemistry. rsc.orgrsc.org While various methods exist, the discovery of new, more efficient, and versatile catalytic systems is a continuous pursuit. For this compound, research could focus on several cutting-edge catalytic paradigms.

Transition metal-catalyzed asymmetric hydrogenation of imines or reductive amination of ketones are powerful strategies for synthesizing chiral amines. acs.orgthieme-connect.de Future work could explore the use of modern, highly efficient catalysts based on iridium, rhodium, or earth-abundant metals like cobalt and nickel, paired with novel P-stereogenic or spiro-based chiral ligands. acs.orgnih.govfrontiersin.org These advanced catalytic systems have demonstrated remarkable activity and enantioselectivity for a wide range of substrates and could be adapted for the synthesis of the target molecule. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, presents another fertile ground for exploration. Chiral phosphoric acids (CPAs), for instance, have proven to be exceptional catalysts for the asymmetric reduction of imines. mdpi.com A biomimetic approach inspired by enzymatic transamination, using CPAs to catalyze the transfer hydrogenation from a Hantzsch ester to a pre-formed or in situ-generated imine, could provide a metal-free route to this compound. rsc.org

Furthermore, biocatalysis using engineered enzymes like transaminases or imine reductases offers unparalleled selectivity under mild conditions. rsc.orgnih.gov The screening of enzyme libraries or the directed evolution of existing enzymes could yield a biocatalyst perfectly tailored for the production of this compound with near-perfect enantiomeric excess.

Expanding the Scope of this compound as a Chiral Platform

Beyond its synthesis, this compound is a valuable chiral building block. Its structure, featuring a primary chiral amine and a versatile thiophene (B33073) ring, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of more complex molecules. nih.gov

Future research could explore its use as a scaffold for developing novel pharmaceutical analogues or agrochemicals. The thiophene ring can undergo various functionalizations (e.g., halogenation, metalation, cross-coupling), while the primary amine group is a handle for amide bond formation, N-alkylation, or conversion into other functional groups. nih.gov This dual reactivity makes it a powerful platform for creating libraries of new compounds for biological screening.

Additionally, the compound could be used to synthesize new chiral ligands for asymmetric catalysis. researchgate.net By attaching coordinating groups to the thiophene ring or the amine, novel thiophene-based ligands could be developed. These ligands could then be used in transition-metal catalysis, potentially leading to new catalysts with unique reactivity and selectivity profiles. acs.orgrsc.org

Table 2: Potential Applications of this compound as a Chiral Building Block

Application AreaSynthetic StrategyPotential Outcome
Medicinal Chemistry N-acylation, N-alkylation, thiophene functionalization.Novel bioactive molecules with tailored properties.
Asymmetric Catalysis Derivatization into Schiff bases, phosphines, or other coordinating structures.New classes of chiral ligands for enantioselective transformations.
Materials Science Incorporation into polymeric structures via the amine or thiophene moiety.Chiral polymers with unique optical or electronic properties. rsc.org

Advanced Spectroscopic and Computational Characterization for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Future research on this compound will benefit from the application of advanced analytical and computational techniques to elucidate the stereochemistry and reaction pathways involved in its synthesis.

Advanced spectroscopic methods are essential for chiral analysis. While chiral HPLC is the standard, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents can provide rapid and accurate determination of enantiomeric excess. researchgate.net Circular Dichroism (CD) spectroscopy is inherently sensitive to chirality and can be used not only for determining enantiomeric purity but also for assigning the absolute configuration of the molecule and its derivatives. rsc.orgnsf.gov High-throughput screening methods combining fluorescence and CD spectroscopy could accelerate the optimization of asymmetric reactions. nih.gov

In parallel, computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role. rsc.org DFT calculations can be used to model the transition states of catalytic cycles, providing deep insights into the origins of enantioselectivity. By understanding the specific non-covalent interactions between the substrate and a chiral catalyst that favor the formation of the (S)-enantiomer, researchers can rationally design more effective catalysts and optimize reaction conditions. nih.gov This synergy between advanced spectroscopy and computational modeling will be instrumental in pushing the boundaries of efficiency and selectivity in the synthesis of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of (S)-1-(Thiophen-3-yl)propan-2-amine HCl?

  • Methodology : The synthesis of thiophene-containing compounds often involves alkylation or functionalization of pre-existing thiophene derivatives. For example, alkylation of 3-oxo-propanedithioates has been utilized to construct substituted thiophenes . For the target compound, a chiral amine group can be introduced via reductive amination of a ketone precursor, followed by HCl salt formation. Structural verification via NMR and mass spectrometry is critical to confirm regiochemistry and enantiomeric purity.

Q. How can X-ray crystallography be applied to resolve the stereochemical configuration of this compound?

  • Methodology : Single-crystal X-ray diffraction using programs like SHELX (specifically SHELXL for refinement) enables precise determination of molecular geometry and absolute configuration . For chiral amines, crystallization in a non-centrosymmetric space group is essential to distinguish enantiomers. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and hydrogen-bonding interactions in the crystal lattice can stabilize the HCl salt form .

Q. What experimental approaches optimize solubility for in vitro assays?

  • Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended for initial dissolution. For aqueous buffers, co-solvents like ethanol (≤5% v/v) or cyclodextrin-based formulations can enhance solubility. Pre-formulation studies should include pH-dependent stability tests, as protonation of the amine group in acidic conditions may improve aqueous solubility .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology : Hybrid functionals such as B3LYP (combining exact exchange and gradient-corrected correlation) are effective for calculating molecular orbitals, electrostatic potentials, and reaction pathways . Basis sets like 6-311++G(d,p) account for polarization and diffuse effects. For example, the electron-rich thiophene ring may participate in π-π stacking or charge-transfer interactions, which can be visualized using Multiwfn for electron localization function (ELF) analysis .

Q. What role does enantiomeric purity play in target binding affinity, and how is it quantified?

  • Methodology : Chiral chromatography (e.g., using a Chiralpak IA column) separates enantiomers, while circular dichroism (CD) spectroscopy confirms optical activity. Molecular docking studies (e.g., AutoDock Vina) can predict differential binding modes of (S)- and (R)-enantiomers to biological targets like monoamine transporters. Experimental validation via radioligand displacement assays quantifies Ki values for each enantiomer .

Q. How can wavefunction analysis tools (e.g., Multiwfn) characterize non-covalent interactions in this compound?

  • Methodology : Multiwfn calculates quantum mechanical descriptors such as the reduced density gradient (RDG) to identify van der Waals interactions, hydrogen bonds, and steric effects. For the HCl salt, RDG iso-surfaces mapped with sign(λ2)ρ values reveal chloride ion interactions with the protonated amine . Additionally, Hirshfeld surface analysis partitions crystal packing contributions (e.g., H-bonding vs. thiophene π-stacking) .

Q. What analytical techniques detect and quantify synthetic impurities or degradation products?

  • Methodology : High-resolution LC-MS with electrospray ionization (ESI) identifies byproducts such as unreacted ketone intermediates or N-alkylated side products. For quantitation, HPLC-UV using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) resolves impurities. Method validation follows ICH guidelines, with detection limits ≤0.1% for specified impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.